molecular formula C12H5F21O2P+ B14122867 (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl)phosphinic acid CAS No. 731858-15-4

(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl)phosphinic acid

Cat. No.: B14122867
CAS No.: 731858-15-4
M. Wt: 611.11 g/mol
InChI Key: IUAQXCCRPXDFHP-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl)phosphinic acid: is a highly fluorinated organic compound. It is characterized by its long perfluorinated carbon chain, which imparts unique chemical and physical properties. This compound is known for its high thermal stability, chemical resistance, and hydrophobic nature, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl)phosphinic acid typically involves the reaction of a perfluorinated alkyl iodide with a phosphinic acid derivative. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product. Common solvents used in this synthesis include tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product’s quality. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols, often under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phosphinic acid derivatives.

Scientific Research Applications

Chemistry: The compound is used as a surfactant in various chemical reactions due to its ability to lower surface tension and stabilize emulsions. It is also employed in the synthesis of fluorinated polymers and materials with unique properties.

Biology: In biological research, the compound is used to study the effects of fluorinated compounds on biological systems. Its hydrophobic nature makes it useful in membrane studies and protein-ligand interactions.

Medicine: The compound’s stability and resistance to degradation make it a candidate for drug delivery systems, particularly for hydrophobic drugs. It is also explored for its potential use in imaging agents due to its fluorine content.

Industry: In the industrial sector, the compound is used in the production of non-stick coatings, water-repellent fabrics, and corrosion-resistant materials. Its unique properties make it valuable in the electronics industry for the fabrication of semiconductors and other electronic components.

Mechanism of Action

The mechanism of action of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl)phosphinic acid is primarily attributed to its fluorinated carbon chain. The fluorine atoms create a highly electronegative environment, which influences the compound’s reactivity and interactions with other molecules. The compound can interact with hydrophobic regions of proteins and membranes, affecting their structure and function. The phosphinic acid group can participate in hydrogen bonding and coordination with metal ions, further influencing its biological and chemical activity.

Comparison with Similar Compounds

    (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl acrylate): This compound has a similar fluorinated carbon chain but with an acrylate functional group, making it useful in polymerization reactions.

    (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl methacrylate): Similar to the acrylate derivative, this compound is used in the synthesis of fluorinated polymers with enhanced properties.

    (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl iodide): This iodide derivative is used as a precursor in the synthesis of other fluorinated compounds.

Uniqueness: The uniqueness of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl)phosphinic acid lies in its combination of a long perfluorinated carbon chain with a phosphinic acid group. This combination imparts unique properties such as high thermal stability, chemical resistance, and the ability to interact with both hydrophobic and hydrophilic environments. These properties make it valuable in a wide range of applications, from industrial coatings to biological research.

Properties

CAS No.

731858-15-4

Molecular Formula

C12H5F21O2P+

Molecular Weight

611.11 g/mol

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl-hydroxy-oxophosphanium

InChI

InChI=1S/C12H4F21O2P/c13-3(14,1-2-36(34)35)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h1-2H2/p+1

InChI Key

IUAQXCCRPXDFHP-UHFFFAOYSA-O

Canonical SMILES

C(C[P+](=O)O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.